Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt

Description

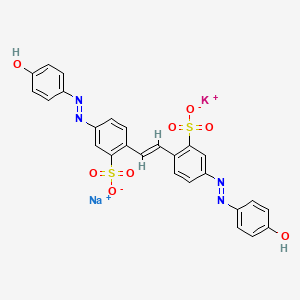

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt is a complex organic compound known for its unique structural properties and applications. This compound is characterized by the presence of benzenesulfonic acid groups, azo linkages, and hydroxyphenyl groups, which contribute to its diverse chemical behavior and utility in various fields.

Properties

CAS No. |

75673-23-3 |

|---|---|

Molecular Formula |

C26H18KN4NaO8S2 |

Molecular Weight |

640.7 g/mol |

IUPAC Name |

potassium;sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C26H20N4O8S2.K.Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b2-1+,29-27?,30-28?;; |

InChI Key |

GDUPSGOMYBSIGO-ZFEDVODKSA-L |

Isomeric SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[K+] |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[K+] |

Related CAS |

91-34-9 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt typically involves the following steps:

Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.

Coupling Reaction: The diazonium salts are then coupled with phenolic compounds to form azo compounds.

Sulfonation: The resulting azo compounds undergo sulfonation to introduce sulfonic acid groups.

Neutralization: Finally, the sulfonated azo compounds are neutralized with potassium and sodium hydroxides to form the monopotassium monosodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can break the azo linkages, resulting in the formation of amines.

Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Various nucleophiles, including amines and alcohols, can be used under acidic or basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Dyeing and Pigment Production

- The compound is utilized in the textile industry as a dye due to its azo functionality, which provides vibrant colors. Its solubility in water enhances its application in dyeing processes, particularly for synthetic fibers.

-

Antimicrobial and Anticancer Research

- Recent studies have explored derivatives of benzenesulfonic acid compounds for their potential antimicrobial and anticancer properties. For instance, benzenesulfonamide derivatives have shown promising results in inhibiting carbonic anhydrase IX, which is implicated in cancer progression . The selectivity of these compounds for specific enzymes makes them potential candidates for targeted cancer therapies.

-

Pharmaceutical Applications

- The compound has been investigated for its antidiabetic properties. Research indicates that certain derivatives exhibit significant hypoglycemic effects comparable to established antidiabetic medications . This suggests that modifications to the benzenesulfonamide structure could lead to new therapeutic agents.

-

Fluorescent Brighteners

- Benzenesulfonic acid derivatives are also used as fluorescent brighteners in various applications, including detergents and paper products. These compounds enhance the brightness of materials by absorbing ultraviolet light and re-emitting it as visible light.

Case Study 1: Anticancer Activity

A study conducted by Nemr et al. (2021) reported on the synthesis of new benzenesulfonamide derivatives that showed excellent inhibition against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM. These findings suggest that modifications of the benzenesulfonamide scaffold can yield potent anticancer agents .

Case Study 2: Antidiabetic Evaluation

In a study evaluating antidiabetic activity, new derivatives of benzenesulfonamide were synthesized and tested on streptozotocin-induced diabetic rats. Results indicated that some derivatives exhibited significant reductions in blood glucose levels compared to the control group, highlighting their potential as effective antidiabetic agents .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Dyeing | Used as a dye in textiles | Enhances color vibrancy; soluble in water |

| Antimicrobial | Investigated for antimicrobial properties | Selective inhibition of carbonic anhydrase IX; potential anticancer agent |

| Pharmaceutical | Explored for antidiabetic effects | Some derivatives show significant hypoglycemic activity |

| Fluorescent Brighteners | Enhances brightness in detergents and paper products | Absorbs UV light; re-emits as visible light |

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its azo and sulfonic acid groups. The azo linkages can undergo reversible redox reactions, while the sulfonic acid groups enhance solubility and facilitate binding to various substrates. These interactions can modulate biological pathways and chemical processes, making the compound useful in diverse applications.

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-nitro-, disodium salt): Similar structure but with nitro groups instead of hydroxyphenyl groups.

2,2’-(1,2-Ethenediyl)bis{5-[(4-ethoxyphenyl)diazenyl]benzenesulfonic acid}: Contains ethoxyphenyl groups instead of hydroxyphenyl groups.

Uniqueness

The presence of hydroxyphenyl groups in Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt imparts unique properties such as enhanced solubility and specific reactivity, distinguishing it from other similar compounds.

Biological Activity

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt (CAS Number: 85169-39-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

- Molecular Formula : C26H30N10O14S4

- Molecular Weight : 1175.0367 g/mol

- Structure : The compound consists of a benzenesulfonic acid core with azo and hydroxyphenyl groups, contributing to its potential biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. A study focusing on azo dyes found that certain derivatives possess significant antibacterial and antifungal activities. The presence of the sulfonic acid group enhances solubility in water, which is beneficial for antimicrobial applications .

2. Antioxidant Properties

Azo compounds are known for their antioxidant capabilities. Studies have shown that such compounds can scavenge free radicals, potentially reducing oxidative stress in biological systems. This property is crucial for applications in food preservation and cosmetics .

3. Cytotoxicity and Genotoxicity

Investigations into the cytotoxic effects of similar azo compounds have revealed that they can induce apoptosis in cancer cells. However, the genotoxic potential varies widely among different azo dyes. It is essential to conduct specific assays to evaluate the safety profile of benzenesulfonic acid derivatives in cellular models .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonated azo compounds against common pathogens like Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a similar structure to benzenesulfonic acid exhibited significant inhibition zones, suggesting potential use as antimicrobial agents in textiles and food packaging .

Case Study 2: Antioxidant Activity

In an experimental setup assessing the antioxidant capacity of various azo compounds, benzenesulfonic acid derivatives demonstrated a high ability to reduce oxidative stress markers in vitro. This suggests their potential application in therapeutic formulations aimed at combating oxidative damage .

Research Findings

Q & A

Basic Question: What structural features of this compound influence its reactivity in aqueous solutions?

Answer:

The compound’s reactivity is governed by its azo (-N=N-) groups, sulfonate (-SO₃⁻) moieties, and the ethenediyl bridge (-CH=CH-). The azo groups participate in redox and photochemical reactions, while sulfonate anions enhance hydrophilicity and stability in water. The conjugated ethenediyl bridge facilitates electron delocalization, influencing UV-Vis absorption properties critical for spectroscopic analysis .

Basic Question: What are the standard synthetic pathways for preparing this benzenesulfonic acid derivative?

Answer:

Synthesis typically involves:

Diazotization : Reaction of 4-hydroxyphenylamine with nitrous acid (HNO₂) to form a diazonium salt.

Azo Coupling : Reaction of the diazonium salt with a bis-aminobenzene sulfonic acid precursor under alkaline conditions (pH 8–10) to form the azo linkages.

Salt Formation : Neutralization with potassium and sodium hydroxides to yield the monopotassium monosodium salt .

Advanced Question: How can spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic vs. azo protons) and confirms salt formation via shifts in -SO₃⁻ counterion interactions.

- FTIR : Peaks at ~1600 cm⁻¹ (C=C stretching) and ~1040 cm⁻¹ (S=O stretching) validate the ethenediyl bridge and sulfonate groups.

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion ([M]⁻) to confirm stoichiometry and counterion ratios .

Advanced Question: What methodologies assess this compound’s interactions with biomolecules (e.g., proteins)?

Answer:

- Fluorescence Quenching Assays : Monitor binding affinity by measuring changes in tryptophan fluorescence of serum albumin upon compound addition.

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding sites and interaction energies with target enzymes.

- Circular Dichroism (CD) : Detects conformational changes in biomolecules post-interaction .

Basic Question: How does the counterion (K⁺/Na⁺) affect solubility and stability?

Answer:

Monopotassium monosodium salts balance solubility (via Na⁺ hydration) and crystalline stability (via K⁺ lattice energy). Differential scanning calorimetry (DSC) can quantify thermal stability, while solubility parameters (Hansen solubility parameters) are determined through phase-diagram studies in mixed solvents .

Advanced Question: How to address contradictions in environmental persistence vs. toxicity data?

Answer:

- Persistence : Use OECD 301/302 biodegradation tests to measure half-life in water/soil. notes low persistence (10-day degradation), but conflicting toxicity data may arise from metabolite analysis.

- Toxicity : Chronic aquatic toxicity (e.g., Daphnia magna NOEC <1 ppm) should be contextualized with transformation products identified via LC-QTOF-MS .

Basic Question: What analytical methods quantify this compound in complex matrices?

Answer:

- HPLC-UV/Vis : Reverse-phase C18 columns with UV detection at λmax (~500 nm for azo groups).

- Ion Chromatography : Quantifies sulfonate ions post-acid digestion.

- ICP-MS : Measures K⁺/Na⁺ ratios to confirm stoichiometry .

Advanced Question: How to design experiments probing its photodegradation mechanisms?

Answer:

- Photolysis Setup : Irradiate aqueous solutions with UV light (λ=254–365 nm) under controlled O₂/N₂ atmospheres.

- Product Identification : LC-MS/MS and EPR spectroscopy detect radical intermediates (e.g., sulfonyl radicals).

- Kinetic Modeling : Pseudo-first-order rate constants derived from UV-Vis decay curves .

Basic Question: What safety protocols are critical for handling this compound?

Answer:

- Regulatory Compliance : Follow EPA Significant New Use Rules (SNURs) under 15 U.S.C. §2604 for occupational exposure limits.

- PPE : Use nitrile gloves and fume hoods to prevent dermal/ inhalation exposure.

- Waste Disposal : Neutralize with Ca(OH)₂ to precipitate sulfonate ions before landfill disposal .

Advanced Question: What computational approaches predict its environmental partitioning?

Answer:

- QSAR Models : Estimate logP (octanol-water) and bioaccumulation factors using EPI Suite™.

- Molecular Dynamics Simulations : Simulate interactions with humic acids or clay minerals to predict soil adsorption.

- Fugacity Modeling : Level III fugacity models assess compartmental distribution (air/water/soil) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.